molecular formula C24H21ClN6O B2433977 1-(2-chlorophenyl)-4-[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine CAS No. 1396673-66-7

1-(2-chlorophenyl)-4-[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine

Cat. No. B2433977
CAS RN: 1396673-66-7
M. Wt: 444.92
InChI Key: AWHBSUVBLAVDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-4-[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine is a useful research compound. Its molecular formula is C24H21ClN6O and its molecular weight is 444.92. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorophenyl)-4-[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorophenyl)-4-[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activities

A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety, which are structurally related to the compound of interest, have been synthesized and investigated for their potential anticancer activities. These compounds have shown promising antiproliferative effects against breast cancer cells, comparing favorably with cisplatin, a well-known anticancer drug. This suggests potential applications of similar compounds in developing novel anticancer therapies (Yurttaş et al., 2014).

Metabolism Studies

The metabolism of a dopamine D(4) selective antagonist, which shares structural features with the chemical compound , was studied in rats, monkeys, and humans. This research provided insights into the metabolic pathways and formation of novel metabolites, highlighting the importance of such studies for understanding the pharmacokinetics of potential therapeutic agents (Zhang et al., 2000).

Structural and Electronic Properties

The structural and electronic properties of anticonvulsant drugs, including 1,2,4-triazine derivatives, have been analyzed. These studies, which include crystal structure analysis and molecular orbital calculations, offer valuable information on how structural variations influence biological activity and can guide the design of new compounds with enhanced therapeutic profiles (Georges et al., 1989).

Antagonist Activities

The molecular interaction of an antagonist with the CB1 cannabinoid receptor was explored in a study involving compounds structurally related to "1-(2-chlorophenyl)-4-[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine". Understanding these interactions can contribute to the development of new drugs targeting the cannabinoid system for therapeutic purposes (Shim et al., 2002).

Antimicrobial Activities

The synthesis and evaluation of 1,2,4-triazoline derivatives for their antibacterial activities highlight the potential of such compounds in addressing microbial resistance and developing new antimicrobial agents. This area of research is crucial given the ongoing challenge of antibiotic resistance globally (Pitucha et al., 2005).

properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-(1-phenyl-5-pyridin-2-yltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN6O/c25-19-10-4-5-12-21(19)29-14-16-30(17-15-29)24(32)22-23(20-11-6-7-13-26-20)31(28-27-22)18-8-2-1-3-9-18/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHBSUVBLAVDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=C(N(N=N3)C4=CC=CC=C4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.